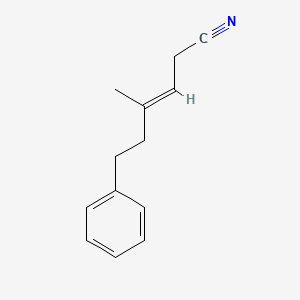
4-Methyl-6-phenylhex-3-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-6-phenylhex-3-enenitrile is an organic compound with the molecular formula C13H15N It is characterized by a nitrile group (-CN) attached to a hexene chain, which also contains a phenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-phenylhex-3-enenitrile can be achieved through several methods. One common approach involves the reaction of 4-methyl-6-phenylhex-3-en-1-ol with a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to form the corresponding nitrile. The reaction is typically carried out under reflux conditions in an inert solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar dehydrating agents but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-phenylhex-3-enenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: 4-Methyl-6-phenylhex-3-enoic acid.
Reduction: 4-Methyl-6-phenylhex-3-en-1-amine.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
4-Methyl-6-phenylhex-3-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-6-phenylhex-3-enenitrile involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing its reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-6-phenylhex-3-en-1-ol: The alcohol precursor to the nitrile.
4-Methyl-6-phenylhex-3-en-1-amine: The reduced form of the nitrile.
4-Methyl-6-phenylhex-3-enoic acid: The oxidized form of the nitrile.
Uniqueness
4-Methyl-6-phenylhex-3-enenitrile is unique due to its combination of a nitrile group with a phenyl and methyl-substituted hexene chain. This structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
68555-29-3 |
|---|---|
Molecular Formula |
C13H15N |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
(E)-4-methyl-6-phenylhex-3-enenitrile |
InChI |
InChI=1S/C13H15N/c1-12(6-5-11-14)9-10-13-7-3-2-4-8-13/h2-4,6-8H,5,9-10H2,1H3/b12-6+ |
InChI Key |
XVXZMGMMEQKDRK-WUXMJOGZSA-N |
Isomeric SMILES |
C/C(=C\CC#N)/CCC1=CC=CC=C1 |
Canonical SMILES |
CC(=CCC#N)CCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


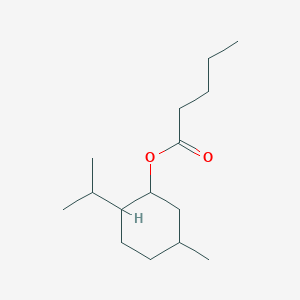

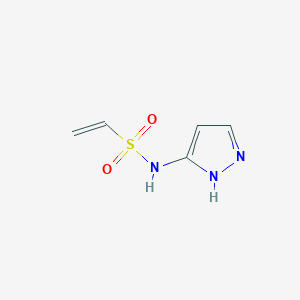
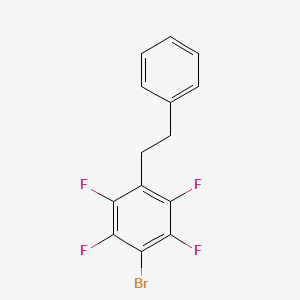
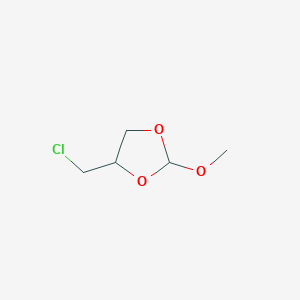

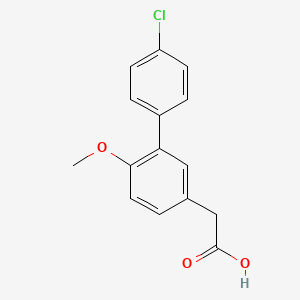
![tert-butyl N-[1-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)amino]-3-methylsulfonothioyloxy-1-oxopropan-2-yl]carbamate](/img/structure/B13807484.png)
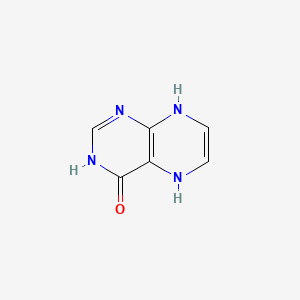
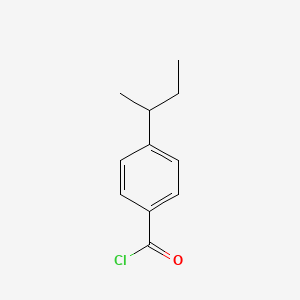
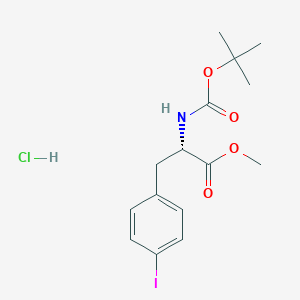
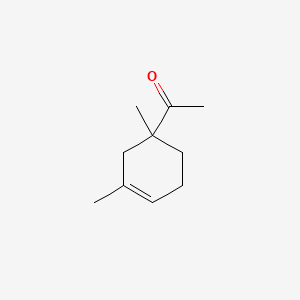
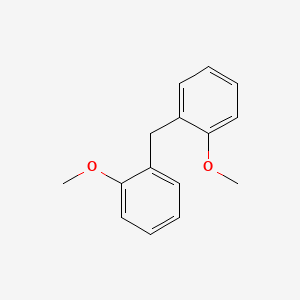
![N-(4-{[2-(Aminooxy)ethyl]amino}butyl)acetamide](/img/structure/B13807523.png)
